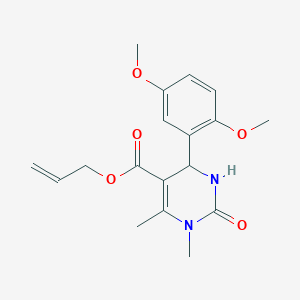![molecular formula C30H25NO5S3 B405906 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405906.png)
4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2,2-dimethyl-1-(1-naphthylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthylacetyl derivative, followed by the introduction of the quinolinylidene and dithiole groups. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2-dimethyl-1-(1-naphthylacetyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized quinoline derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Its unique structure could make it a potential lead compound for the development of new pharmaceuticals.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its interaction with molecular targets and pathways. This could involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-DIMETHYL 2-{2,2-DIMETHYL-1-[2-(NAPHTHALEN-1-YL)ACETYL]-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its combination of the naphthylacetyl, quinolinylidene, and dithiole groups, which confer unique chemical and physical properties
Properties
Molecular Formula |
C30H25NO5S3 |
|---|---|
Molecular Weight |
575.7g/mol |
IUPAC Name |
dimethyl 2-[2,2-dimethyl-1-(2-naphthalen-1-ylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H25NO5S3/c1-30(2)26(37)23(29-38-24(27(33)35-3)25(39-29)28(34)36-4)20-14-7-8-15-21(20)31(30)22(32)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-15H,16H2,1-4H3 |
InChI Key |
XWNRVFYJGNRCJU-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)
![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B405826.png)
![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)
![6,8-dichloro-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405831.png)
![6,8-dichloro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405832.png)
![1,6,8-trichloro-4-(2-chlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405834.png)
![[(4-FLUOROPHENYL)METHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B405837.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-phenylbenzamide](/img/structure/B405838.png)

![1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B405841.png)
![4-[(2-{4-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405842.png)
![2-(3-fluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B405843.png)

